molecular formula C13H7Cl2N3O B5625592 1-(2,5-dichlorobenzoyl)-1H-1,2,3-benzotriazole

1-(2,5-dichlorobenzoyl)-1H-1,2,3-benzotriazole

Cat. No. B5625592
M. Wt: 292.12 g/mol
InChI Key: SZJRBMUXXRLJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzotriazole derivatives involves various methodologies, including intramolecular cyclization reactions catalyzed by copper(I) and other synthetic routes involving heterocyclic compounds like triazoles, thiadiazoles, and oxadiazoles. For instance, Liu et al. (2010) described a regiospecific synthesis of 1-Aryl-1H-benzotriazole derivatives via intramolecular cyclization using CuI as the catalyst, which offers a functional group-tolerant approach with up to 97% yield (Liu et al., 2010). Similarly, El‐Khawass and Habib (1989) synthesized a series of benzotriazole derivatives through cyclization and alkylation processes, highlighting the versatility of benzotriazole chemistry (El‐Khawass & Habib, 1989).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including those substituted with chlorophenyl and methyl groups, reveals insights into bond angles and conformation. Peeters et al. (1993) studied the structure and absolute configuration of a benzotriazole derivative, noting variations in bond angles and molecular conformation between different salts (Peeters et al., 1993).

Chemical Reactions and Properties

Benzotriazoles undergo a variety of chemical reactions, including deproto-metallation, cyclization, and oxidation. Nagaradja et al. (2014) explored the deproto-metallation of 1-Aryl-1H-benzotriazoles using a mixed lithium-zinc base, revealing insights into functionalization and the impact of substituents on reaction outcomes (Nagaradja et al., 2014).

Physical Properties Analysis

While specific studies on the physical properties of "1-(2,5-dichlorobenzoyl)-1H-1,2,3-benzotriazole" were not identified, research on similar benzotriazole derivatives provides a basis for understanding how structural variations can influence properties such as solubility, density, and crystallinity.

Chemical Properties Analysis

The chemical properties of benzotriazole derivatives, including their reactivity and stability, are influenced by their molecular structure and substituents. For example, Rees and Storr (1968) discussed the oxidation potential of 1-chlorobenzotriazole, a related compound, highlighting its utility as an oxidant in various chemical transformations (Rees & Storr, 1968).

Mechanism of Action

The mechanism of action is not clear without specific context (e.g., biological activity, catalytic activity). Benzotriazole derivatives are known to exhibit a wide range of biological activities, but the exact mechanism would depend on the specific derivative and biological target .

Future Directions

The future directions would depend on the specific application of “1-(2,5-dichlorobenzoyl)-1H-1,2,3-benzotriazole”. Benzotriazole derivatives are a topic of ongoing research due to their diverse biological activities and potential applications in pharmaceuticals .

properties

IUPAC Name

benzotriazol-1-yl-(2,5-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O/c14-8-5-6-10(15)9(7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJRBMUXXRLJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.